5-Ethoxyimidazo[1,2-a]pyridine
Overview
Description
“5-Ethoxyimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are significant structural components of a large number of agrochemicals and pharmaceuticals . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized for their unique chemical structure and versatility, as well as their optical behaviors .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been found to undergo a variety of chemical reactions. Recent developments in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Scientific Research Applications
Chemical Reactivity and Structure Analysis
- Chemical Reactivity: The reactivity of the imidazo[1,2-a]pyridine system, including 5-ethoxyimidazo[1,2-a]pyridine, was studied through CNDO/2 calculations based on X-ray structures. This research provides insights into the reactivity patterns of various substituted imidazo[1,2-a]pyridines, which can be critical in synthetic chemistry and drug design (Teulade et al., 1982).
Synthesis and Biological Activities
- Antiulcer Agents: Synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, targeting potential use as antisecretory and cytoprotective antiulcer agents, demonstrates the versatility of this compound in medicinal chemistry (Starrett et al., 1989).
- Novel Therapeutic Agents: Imidazo[1,2-a]pyridine scaffolds, including derivatives like 5-ethoxyimidazo[1,2-a]pyridine, have a wide range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. This demonstrates their significant potential in drug discovery (Deep et al., 2016).
Fluorescence and Photophysical Properties
- Fluorescent Properties: Investigation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, related to imidazo[1,2-a]pyridine structures, revealed their potential as biomarkers and photochemical sensors due to their significant fluorescent properties (Velázquez-Olvera et al., 2012).
Anticancer Potential
- Breast Cancer Chemotherapy: Selenylated imidazo[1,2-a]pyridines, which are structurally related to 5-ethoxyimidazo[1,2-a]pyridine, showed promising activity against breast cancer cells, highlighting the anticancer potential of this class of compounds (Almeida et al., 2018).
Insecticidal Applications
- Insecticidal Activity: Tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives, related to the imidazo[1,2-a]pyridine framework, exhibited good insecticidal activity against certain pests, indicating the potential of these compounds in agricultural applications (Liu et al., 2016).
Future Directions
Imidazo[1,2-a]pyridines have attracted growing attention due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research, and many promising innovations have been reported in different technological applications .
properties
IUPAC Name |
5-ethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIXRDXGKYGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413926 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyimidazo[1,2-a]pyridine | |
CAS RN |
3323-80-6 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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